![molecular formula C24H21N3O2S2 B2867411 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 1252824-58-0](/img/structure/B2867411.png)

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

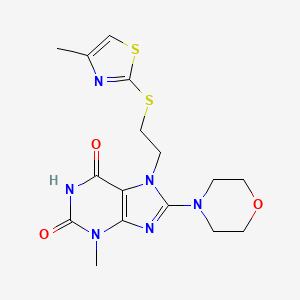

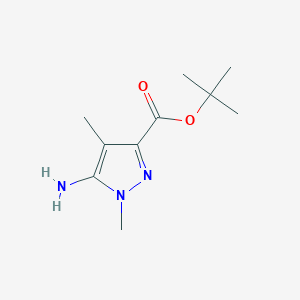

This compound is a thienopyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The molecule contains a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an acetamide moiety, and a benzyl group attached to the 3-position of the thienopyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thienopyrimidine ring, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The benzyl group would be attached to the 3-position of this ring system .Chemical Reactions Analysis

Thienopyrimidines are known to undergo a variety of chemical reactions, including substitutions, additions, and cyclizations . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research has detailed the crystal structures of compounds similar to the specified chemical, emphasizing their conformation and intramolecular interactions. For instance, Subasri et al. (2016) described the folded conformation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting the angle inclination between the pyrimidine and benzene rings and the stabilizing effect of intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).

Synthesis and Medicinal Chemistry Applications

Gangjee et al. (2008) synthesized potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) using a thieno[2,3-d]pyrimidine scaffold, indicating its utility in designing compounds with dual inhibitory activity against critical enzymes in cancer and bacterial cells (Gangjee et al., 2008).

Organic Synthesis and Chemical Properties

Savchenko et al. (2020) explored the cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides to synthesize pyridin-2(1H)-ones, demonstrating the versatility of thienopyrimidine derivatives in organic synthesis and the potential for generating diverse heterocyclic compounds (Savchenko et al., 2020).

Anticancer and Antimicrobial Applications

Horishny et al. (2021) prepared 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity, illustrating the potential therapeutic applications of thienopyrimidine derivatives in oncology (Horishny et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a post-translational modification that plays a key role in regulating gene expression. By inhibiting EZH2, the compound can alter the methylation status of histones, leading to changes in the transcriptional activity of various genes .

Result of Action

The compound has shown remarkable antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Eigenschaften

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dihydro-1H-inden-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S2/c28-21(25-19-11-10-17-8-4-5-9-18(17)19)15-31-24-26-20-12-13-30-22(20)23(29)27(24)14-16-6-2-1-3-7-16/h1-9,12-13,19H,10-11,14-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHXXOIRPWBJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2867328.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanamine](/img/structure/B2867334.png)

![N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide](/img/structure/B2867337.png)

![N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide](/img/structure/B2867338.png)

![2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2867340.png)

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2867351.png)